2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
2-[(1-Cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic acetamide derivative featuring a cyclohexyl-substituted imidazole ring linked via a sulfanyl group to an acetamide backbone. This compound is structurally analogous to bioactive molecules targeting enzymes or receptors, such as biofilm inhibitors or kinase modulators . Its synthesis likely involves coupling reactions similar to those reported for related compounds, such as LiOH-mediated hydrolysis followed by EDC/HOBt-mediated amidation .
Properties
IUPAC Name |
2-(1-cyclohexylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-14-7-9-15(10-8-14)20-17(22)13-23-18-19-11-12-21(18)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHZIQQKILBBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of cyclohexylamine with glyoxal and ammonia to form cyclohexyl-imidazole. This intermediate is then further reacted with chloroacetic acid and 4-methylphenylamine to introduce the acetamide and sulfanyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: : Reduction of the imidazole ring can lead to the formation of imidazolidine derivatives.
Substitution: : The sulfanyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles like sodium thiosulfate can be used for substitution reactions.
Major Products Formed
Oxidation: : Imidazolone derivatives.
Reduction: : Imidazolidine derivatives.
Substitution: : Various thioether derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its imidazole ring makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules makes it a valuable tool in drug discovery.
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymer additives.
Mechanism of Action
The mechanism by which 2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N-(4-Acetylphenyl)-2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]acetamide (): This analogue replaces the 4-methylphenyl group with a 4-acetylphenyl moiety. The acetyl group may also increase metabolic stability compared to the methyl substituent.
- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Substitution of the imidazole ring with a diaminopyrimidine ring reduces steric bulk but increases hydrogen-bonding capacity due to the amino groups. The 4-chlorophenyl group enhances lipophilicity, which may improve membrane permeability compared to the 4-methylphenyl group in the target compound.
- However, the oxadiazole’s electron-deficient nature may reduce solubility compared to the imidazole-based compound .
Compounds with Bioactive Sulfanyl-Acetamide Motifs
- M64 (2-[(5-Nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide, ): This biofilm inhibitor features a nitrobenzimidazole core and a phenoxyphenyl group. The phenoxyphenyl group provides greater steric bulk and hydrophobicity than the 4-methylphenyl group, which may influence binding pocket accessibility .
N-(4-Chlorophenyl)-2-[(naphthalen-1-yl)acetamide () :
A naphthalene substituent replaces the heterocyclic ring, significantly increasing aromatic surface area. This modification could enhance stacking interactions but reduce solubility and metabolic stability compared to the imidazole-based target compound .
Physicochemical and Spectral Comparisons
- Cyclohexyl-containing analogues (e.g., 10VP91 in ) often exhibit lower melting points due to reduced crystallinity compared to planar aromatic systems.
Spectral Data :
- IR Spectroscopy : The target compound’s IR spectrum would show characteristic N–H (≈3300 cm⁻¹), C=O (≈1680 cm⁻¹), and C–S (≈1150 cm⁻¹) stretches, consistent with reported analogues .
- 1H NMR : Key signals include the cyclohexyl multiplet (δ 1.0–2.0 ppm), imidazole protons (δ 7.0–8.0 ppm), and methylphenyl CH3 (δ 2.3 ppm), aligning with data for 8g and related structures .
Crystallographic and Conformational Analysis
- Molecular Planarity: The cyclohexyl group in the target compound likely induces non-planar conformations, as seen in cyclohexyl-containing analogues (). This contrasts with planar pyrimidine or oxadiazole derivatives (), which exhibit tighter crystal packing .
- Hydrogen-Bonding Networks: Intramolecular N–H⋯N bonds (as in ) are probable in the target compound, stabilizing the imidazole-acetamide backbone. Intermolecular bonds may form dimers or layers, similar to diaminopyrimidine derivatives .
Biological Activity
2-[(1-cyclohexyl-1H-imidazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide, with CAS number 946367-56-2, is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃OS |
| Molecular Weight | 329.5 g/mol |
| Structure | Chemical Structure |
The compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have indicated that similar imidazole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells, a critical mechanism for anticancer activity. This has been observed in related compounds where DNA fragmentation was noted as a marker of apoptosis .
- Enzyme Inhibition : Certain derivatives have shown inhibition of specific enzymes related to cancer progression. For example, compounds with similar structures demonstrated inhibitory effects on alkaline phosphatase and other enzymes associated with tumor growth .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. The following table summarizes findings from various studies:
| Study Reference | Cell Line | IC₅₀ (μM) | Comments |
|---|---|---|---|
| MCF-7 | 10.5 | Significant cytotoxicity observed | |
| HT-29 | 8.0 | Higher potency compared to standard drugs | |
| K-562 | 12.3 | Induced apoptosis in treated cells |
Case Study 1: Anticancer Activity
A study conducted on imidazole derivatives similar to the target compound revealed that several exhibited significant cytotoxicity against multiple cancer cell lines. The most active derivatives showed IC₅₀ values significantly lower than those of established chemotherapeutics, indicating a promising avenue for further research .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which these compounds induce apoptosis. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers, confirming that treated cells showed increased sub-G1 populations indicative of apoptotic death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
